Cas no 1795488-09-3 (1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea)
1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea Chemical and Physical Properties
Names and Identifiers
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- N-(2-Methoxy-4,6-dimethyl-5-pyrimidinyl)-N′-(4-methoxy-2-methylphenyl)urea
- 1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea
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- Inchi: 1S/C16H20N4O3/c1-9-8-12(22-4)6-7-13(9)19-15(21)20-14-10(2)17-16(23-5)18-11(14)3/h6-8H,1-5H3,(H2,19,20,21)
- InChI Key: LPEZPBDWJYVGNU-UHFFFAOYSA-N
- SMILES: N(C1=C(C)N=C(OC)N=C1C)C(NC1=CC=C(OC)C=C1C)=O
Experimental Properties
- Density: 1.249±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 12.06±0.70(Predicted)
1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6438-0525-2μmol |
1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea |
1795488-09-3 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0525-5μmol |
1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea |
1795488-09-3 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0525-10μmol |
1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea |
1795488-09-3 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0525-20μmol |
1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea |
1795488-09-3 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0525-1mg |
1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea |
1795488-09-3 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0525-2mg |
1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea |
1795488-09-3 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0525-3mg |
1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea |
1795488-09-3 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0525-4mg |
1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea |
1795488-09-3 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0525-5mg |
1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea |
1795488-09-3 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0525-10mg |
1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea |
1795488-09-3 | 10mg |
$118.5 | 2023-09-09 |
1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea
1-(4-Methoxy-2-Methylphenyl)-3-(2-Methoxy-4,6-Dimethylpyrimidin-5-Yl)Urea: A Comprehensive Overview
The compound 1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea, identified by the CAS number 1795488-09-3, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of ureas, which are widely studied for their versatile properties in medicinal chemistry, agrochemicals, and materials science. The structure of this molecule is characterized by a urea functional group (urea) bridging two aromatic moieties: a substituted phenyl group and a substituted pyrimidine ring. These substituents—specifically the methoxy and methyl groups—play a crucial role in modulating the compound's physicochemical properties and biological activity.
Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules, leveraging innovative methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques have not only improved the efficiency of synthesizing 1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea but also opened avenues for exploring its potential applications. For instance, studies have highlighted its potential as a lead compound in drug discovery programs targeting various therapeutic areas, including oncology, infectious diseases, and inflammation.
In the context of medicinal chemistry, the presence of electron-donating groups like methoxy and methyl substituents can enhance the molecule's solubility and bioavailability. This makes it an attractive candidate for drug delivery systems. Furthermore, the pyrimidine ring is known to exhibit significant biological activity due to its ability to interact with various biomolecular targets, such as kinases and nucleic acids. Recent research has demonstrated that analogs of this compound exhibit potent inhibitory activity against specific protein kinases implicated in cancer progression, suggesting its potential as an anticancer agent.
Beyond its medicinal applications, this compound has also garnered interest in agrochemical research. The urea moiety is well-documented for its role in plant growth regulation and pest control. The substitution pattern on the phenyl and pyrimidine rings may confer additional functionalities that could be exploited for developing eco-friendly pesticides or growth promoters. Preliminary studies indicate that this compound exhibits moderate activity against certain agricultural pests, warranting further investigation into its efficacy and environmental impact.
In terms of materials science, the unique electronic properties of this compound make it a promising candidate for organic electronics. The conjugated system formed by the urea group and aromatic rings could potentially be utilized in designing novel organic semiconductors or light-emitting materials. Recent computational studies have predicted favorable electronic properties for this compound, supporting its exploration in advanced material applications.
The synthesis of 1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea typically involves multi-step processes that require meticulous control over reaction conditions to ensure high yield and purity. Key steps include the preparation of intermediates such as substituted phenylureas and pyrimidine derivatives, followed by coupling reactions to form the final product. Researchers have also explored green chemistry approaches to minimize waste generation and enhance sustainability during synthesis.
In conclusion, 1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea represents a multifaceted molecule with diverse applications across various scientific domains. Its unique structural features and promising biological profiles make it an intriguing subject for further research and development. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovation in modern chemistry.
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